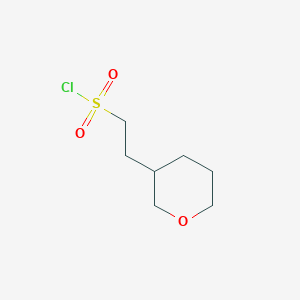

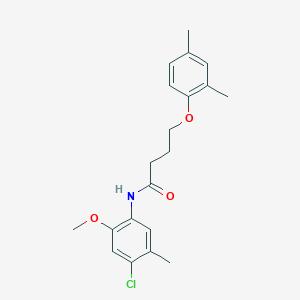

![molecular formula C18H11BrO3S2 B2975740 4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate CAS No. 433320-85-5](/img/structure/B2975740.png)

4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

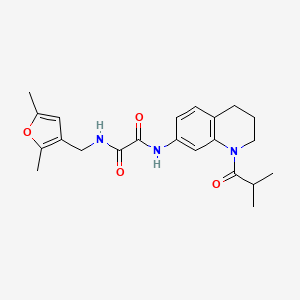

Thiophene-based analogs, such as the compound , are a significant class of heterocyclic compounds. They have a wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . The presence of the bromine atom and the carboxylate group further contribute to its unique structure.Applications De Recherche Scientifique

Synthesis and Structural Analysis

Studies have detailed the synthesis and crystal structures of thiophene derivatives, emphasizing their potential for diverse chemical reactions and applications in materials science. For example, Quoc et al. (2019) describe the synthesis and molecular structures of thiophene derivatives, highlighting the influence of substituents on molecular configuration and intermolecular interactions, which could be pivotal for designing materials with specific properties (Quoc et al., 2019).

Pharmacological Usage

Benzothiophene derivatives, including those with bromo substitutions, have been explored for their pharmacological properties. Banerjee et al. (2011) reported on benzothiophene carboxamide derivatives as inhibitors of a Plasmodium enzyme, demonstrating their potential as antimalarials (Banerjee et al., 2011). This suggests that compounds with a similar backbone might also exhibit biological activity worth exploring for therapeutic applications.

Material Science Applications

The electrochemical polymerization of thiophene derivatives to produce electroactive films indicates their utility in material science, particularly for electronic and optoelectronic devices. Baldwin et al. (2008) have synthesized novel polymers with thiophenylanilino backbones, showing their potential in creating electroactive materials (Baldwin et al., 2008).

Photoluminescence

Thiophene derivatives have been studied for their photoluminescent properties, making them candidates for applications in dye-sensitized solar cells, light-emitting diodes (LEDs), and other photoluminescent materials. Xu et al. (2012) synthesized a series of novel 4-aryl substituted thiophene derivatives, demonstrating their potential for green fluorescence emission (Xu et al., 2012).

Antimicrobial Activity

The exploration of thiophene derivatives for antimicrobial properties is another area of interest, with compounds showing activity against various bacterial strains. This underscores their potential in developing new antimicrobials to combat resistant pathogens. Halim and Ngaini (2016) synthesized bis(thiourea) derivatives with long alkyl chains, demonstrating significant activity against E. coli, highlighting the antimicrobial potential of thiophene-based compounds (Halim & Ngaini, 2016).

Orientations Futures

Thiophene and its substituted derivatives, such as “4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate”, continue to attract great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Propriétés

IUPAC Name |

[4-bromo-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrO3S2/c19-12-5-8-16(22-18(21)17-4-2-10-24-17)14(11-12)15(20)7-6-13-3-1-9-23-13/h1-11H/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLXFGBPOSPADB-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

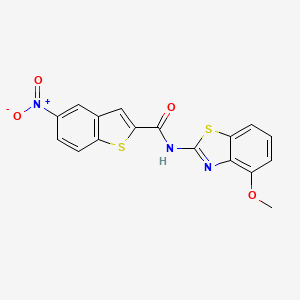

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2975658.png)

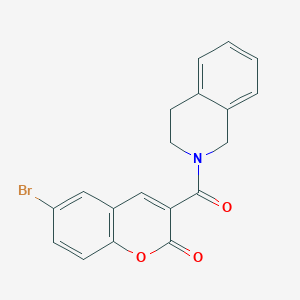

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide](/img/structure/B2975661.png)

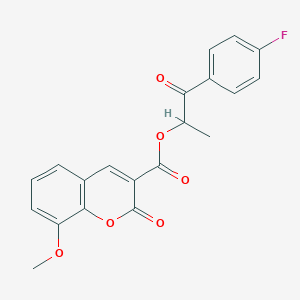

![{3-Chloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B2975665.png)

![N-(3-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2975674.png)

![(E)-3-hydroxy-10,13-dimethyl-16-(4-(trifluoromethyl)benzylidene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2975675.png)